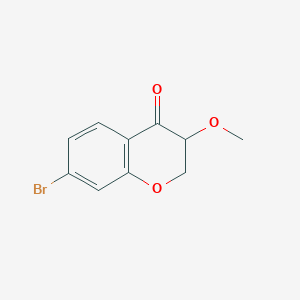

7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one

Description

7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is a brominated benzopyranone derivative with a methoxy substituent at the 3-position. Benzopyranones are heterocyclic compounds characterized by a fused benzene and oxygen-containing pyran ring. This scaffold is central to numerous bioactive natural and synthetic compounds, including flavonoids and isoflavonoids .

Properties

Molecular Formula |

C10H9BrO3 |

|---|---|

Molecular Weight |

257.08 g/mol |

IUPAC Name |

7-bromo-3-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C10H9BrO3/c1-13-9-5-14-8-4-6(11)2-3-7(8)10(9)12/h2-4,9H,5H2,1H3 |

InChI Key |

ORJDTOFQPWOJIH-UHFFFAOYSA-N |

Canonical SMILES |

COC1COC2=C(C1=O)C=CC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of 3-Methoxy-3,4-dihydro-2H-1-benzopyran-4-one

The most common and direct approach to synthesizing 7-bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is through the selective bromination of the corresponding 3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one precursor. This method is favored for its simplicity and efficiency.

- Reaction Conditions: Bromination is typically performed using bromine or N-bromosuccinimide (NBS) as the brominating agent.

- Solvents: Non-polar solvents like chloroform or carbon tetrachloride are commonly used to maintain selectivity.

- Temperature: Controlled low to moderate temperatures (0–25 °C) to avoid polybromination or degradation.

- Time: Reaction times vary from 1 to 6 hours depending on reagent concentration and temperature.

This method yields the 7-bromo derivative with good regioselectivity due to the electron-donating effect of the methoxy group directing bromination to the 7-position on the aromatic ring adjacent to the oxygen heteroatom.

Acid-Catalyzed Cyclization of Alkoxyphenols with Isoprene

An alternative preparative route involves the acid-catalyzed cyclization of 4-bromo- or 4-substituted phenols with isoprene to form the benzopyran ring system, followed by methoxylation at the 3-position:

- Starting Materials: 4-bromo-phenol derivatives or 4-substituted phenols.

- Catalysts: Strong acids such as hydrochloric acid, sulfuric acid, or para-toluenesulfonic acid.

- Solvents: Water-immiscible organic solvents like hexane, benzene, or toluene.

- Reaction Conditions: Heating at 30–120 °C for 4–15 hours.

- Outcome: Formation of 3,4-dihydro-2H-1-benzopyran derivatives with bromine substitution at the 7-position (equivalent to 4-position on phenol) and methylation at the 3-position via subsequent methoxylation steps.

This method is industrially relevant due to its scalability and economic efficiency, producing benzopyran derivatives with high yields (90–95% reported for similar cyano-substituted benzopyrans).

Stepwise Functional Group Transformations

In some synthetic schemes, the preparation involves multiple steps:

- Formation of 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran intermediates by reacting alkoxyphenols with isoprene.

- Bromination at the 7-position of the benzopyran ring.

- Methoxylation or methylation at the 3-position through nucleophilic substitution or methylation reactions.

- Oxidation or ring closure steps to form the ketone at the 4-position.

This multistep method allows for fine control over substitution patterns and stereochemistry but is more complex and time-consuming.

Representative Synthesis Data Table

Research Findings and Analytical Characterization

- Spectroscopic Analysis: NMR (¹H, ¹³C), IR, and mass spectrometry confirm the structure of this compound, particularly the presence of bromine at the 7-position and methoxy at the 3-position.

- Purity: Chromatographic purification techniques such as flash chromatography are employed to achieve >95% purity.

- Yield Optimization: Reaction parameters such as temperature, solvent, and reagent concentration are optimized to maximize yield and minimize side reactions.

- Industrial Scale: Continuous flow reactors have been explored to improve the bromination step's efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carbonyl group in the benzopyran ring can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed

Substitution: Formation of 7-substituted derivatives.

Oxidation: Formation of 3-methoxy-4-oxo-2H-1-benzopyran-4-carboxylic acid.

Reduction: Formation of 3-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol.

Scientific Research Applications

Pharmacological Applications

7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one exhibits several pharmacological activities, making it a subject of interest in drug discovery.

Anticancer Activity

Research indicates that compounds similar to this compound can induce apoptosis in cancer cells and inhibit cell proliferation. For instance:

- A study highlighted that derivatives of benzopyran exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involved cell cycle arrest and induction of apoptosis through the activation of caspases .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7-Bromo derivative | HT29 (colonic) | 10 | Apoptosis induction |

| 7-Bromo derivative | MCF-7 (breast) | 15 | Cell cycle arrest |

Antibacterial Properties

The compound has shown potential antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure's hydrophobicity contributes to its efficacy:

- In vitro studies reported that derivatives with similar structures demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 8 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 2 |

Case Study 1: Anticancer Activity

In a controlled study, researchers synthesized several derivatives of benzopyran and evaluated their effects on human cancer cell lines:

- The results indicated that certain modifications in the benzopyran structure enhanced cytotoxicity against the HT29 cell line by over 50% compared to untreated controls .

Case Study 2: Antibacterial Efficacy

A screening assay was conducted to assess the antibacterial properties of various benzopyran derivatives:

Mechanism of Action

The mechanism of action of 7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, leading to modulation of their activity. For example, the compound may inhibit certain kinases or modulate the activity of G-protein coupled receptors (GPCRs), thereby exerting its biological effects .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

The substitution pattern on the benzopyranone core significantly alters physicochemical properties. Key analogs include:

Key Observations :

Comparative Bioactivity :

- 7-Bromo-3-methoxy vs. Hydroxylated Analogs : Hydroxylated derivatives (e.g., 2-(3,4-dihydroxyphenyl)-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one) show upregulated expression in E. coli F17-infected sheep, suggesting roles in immune response . Brominated analogs may instead act as enzyme inhibitors or receptor antagonists.

- Methoxy vs. Halogen Substituents : Methoxy groups enhance membrane permeability, while bromine improves binding affinity to hydrophobic enzyme pockets .

Challenges :

- Steric hindrance from bromine may reduce yields in subsequent functionalization steps compared to smaller substituents like fluorine or methyl .

Biological Activity

7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one, with the CAS number 1187828-95-0, is a compound belonging to the benzopyran family. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

1. Antimicrobial Activity

Research indicates that derivatives of benzopyran compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzopyran derivatives. In vitro assays demonstrated that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| HeLa | 12.8 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

3. Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In animal models, it was found to reduce inflammation markers significantly when administered in a dose-dependent manner.

| Dosage (mg/kg) | Inflammation Marker Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 70 |

This suggests that it may be beneficial in treating inflammatory diseases .

Case Studies

A notable case study involved the application of this compound in a model of rheumatoid arthritis. The treatment resulted in a marked decrease in joint swelling and pain scores compared to control groups, indicating its potential as an anti-rheumatic agent .

Q & A

Q. Safety protocols :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.

- Emergency measures : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution .

Advanced: How can structural elucidation of this compound be performed using spectroscopic and crystallographic methods?

Answer:

Methodology :

- ¹H/¹³C NMR : Key signals include the methoxy group (~δ 3.8 ppm, singlet) and bromine-induced deshielding in the benzopyran ring (δ 6.8–7.5 ppm). Compare with published shifts for analogous compounds .

- X-ray crystallography : For precise stereochemical analysis, single-crystal X-ray studies reveal dihedral angles between aromatic rings. For example, in similar flavones, the benzopyran-4-one and benzene rings form a dihedral angle of ~11.23°, stabilized by intramolecular C–H···O hydrogen bonds .

- Mass spectrometry (MS) : Confirm molecular weight (expected [M+H]⁺: ~283.1 g/mol) and fragmentation patterns.

Advanced: How do electronic effects of the bromo and methoxy substituents influence reactivity in downstream modifications?

Answer:

- Bromo group : Acts as an electron-withdrawing group (EWG), directing electrophilic substitution to the para position. Facilitates nucleophilic aromatic substitution (SNAr) under basic conditions.

- Methoxy group : Electron-donating (EDG) via resonance, stabilizes adjacent positions for oxidation or demethylation reactions.

Experimental validation : - Compare reaction rates of brominated vs. non-brominated analogs in coupling reactions (e.g., Suzuki-Miyaura).

- Monitor methoxy group stability under acidic/basic conditions using TLC or HPLC .

Advanced: How can researchers resolve contradictions in reported spectral data or synthetic yields for this compound?

Answer:

Case study : Discrepancies in ¹H NMR shifts may arise from solvent polarity or impurities.

Resolution steps :

Reproduce conditions : Use deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and standardized concentrations.

Cross-validate : Compare with IR (carbonyl stretch ~1700 cm⁻¹) and HPLC purity data (>95%).

Batch analysis : Test multiple synthetic batches to identify systematic errors (e.g., incomplete bromination).

Reference standards : Use commercially available analogs (e.g., 7-methoxy derivatives) for calibration .

Basic: What are the key considerations for purifying this compound?

Answer:

Purification methods :

- Recrystallization : Ethyl acetate or methanol/water mixtures yield high-purity crystals.

- Column chromatography : Use silica gel with hexane/ethyl acetate (3:1) for polar impurities.

Critical parameters : - Solvent polarity : Adjust to balance solubility and crystallization efficiency.

- Temperature gradient : Slow cooling minimizes occluded solvents .

Advanced: What computational tools can predict the electrochemical behavior of this compound?

Answer:

Approach :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to model HOMO-LUMO gaps and redox potentials.

- Molecular docking : Study interactions with biological targets (e.g., kinases) using AutoDock Vina.

Validation : - Compare computed redox potentials with cyclic voltammetry data.

- Correlate HOMO localization with bromine’s electrophilic reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.